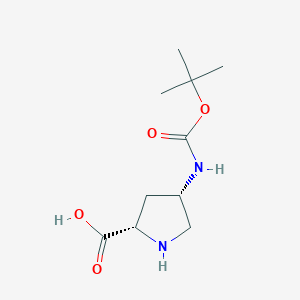![molecular formula C14H16ClN3O2 B1388282 4-Amino-1-[(4-methoxy-phenylcarbamoyl)-methyl]-pyridinium chloride CAS No. 247571-79-5](/img/structure/B1388282.png)
4-Amino-1-[(4-methoxy-phenylcarbamoyl)-methyl]-pyridinium chloride
Overview
Description
4-Amino-1-[(4-methoxy-phenylcarbamoyl)-methyl]-pyridinium chloride is a chemical compound with the molecular formula C14H16N3O2Cl. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used in proteomics research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-[(4-methoxy-phenylcarbamoyl)-methyl]-pyridinium chloride typically involves the reaction of 4-methoxyphenyl isocyanate with 4-aminomethylpyridine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-[(4-methoxy-phenylcarbamoyl)-methyl]-pyridinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
4-Amino-1-[(4-methoxy-phenylcarbamoyl)-methyl]-pyridinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-1-[(4-methoxy-phenylcarbamoyl)-methyl]-pyridinium chloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. This interaction may involve hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the specific target and the chemical environment .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-[(4-hydroxy-phenylcarbamoyl)-methyl]-pyridinium chloride
- 4-Amino-1-[(4-chloro-phenylcarbamoyl)-methyl]-pyridinium chloride
- 4-Amino-1-[(4-nitro-phenylcarbamoyl)-methyl]-pyridinium chloride
Uniqueness
4-Amino-1-[(4-methoxy-phenylcarbamoyl)-methyl]-pyridinium chloride is unique due to its methoxy group, which imparts specific chemical properties such as increased solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in proteomics research and organic synthesis .
Properties
IUPAC Name |
2-(4-aminopyridin-1-ium-1-yl)-N-(4-methoxyphenyl)acetamide;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2.ClH/c1-19-13-4-2-12(3-5-13)16-14(18)10-17-8-6-11(15)7-9-17;/h2-9,15H,10H2,1H3,(H,16,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPALBOVFHABOAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C[N+]2=CC=C(C=C2)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


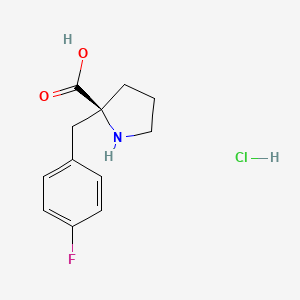

![2-[(4-Isobutoxybenzyl)sulfanyl]ethanamine hydrochloride](/img/structure/B1388202.png)
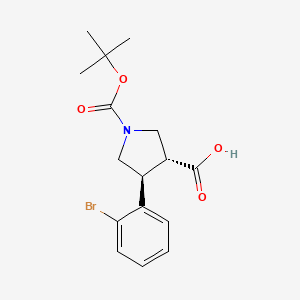

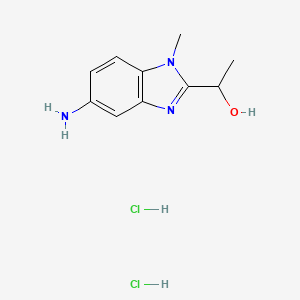
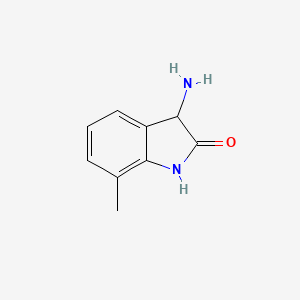
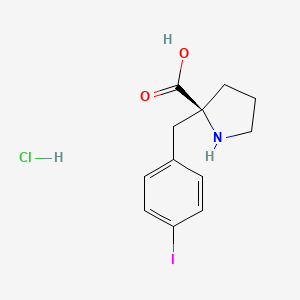
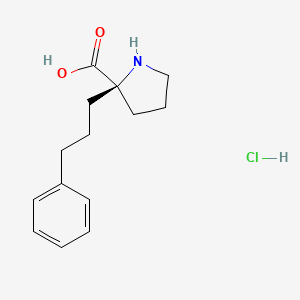
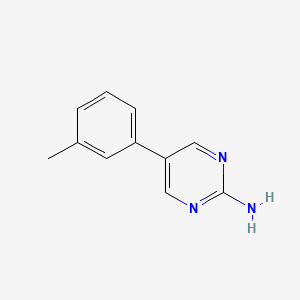
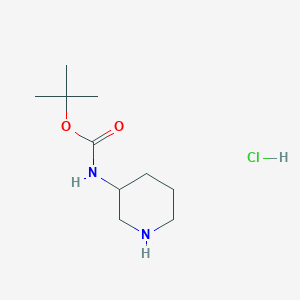

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B1388219.png)
